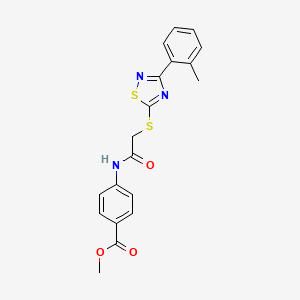

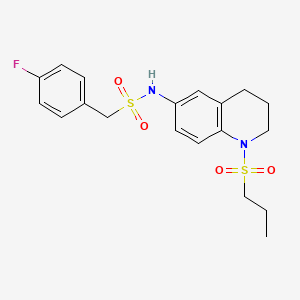

![molecular formula C23H18ClF5N6 B2533097 7-[氯(二氟)甲基]-2-(4-苯基哌嗪)-5-[4-(三氟甲基)苯基][1,2,4]三唑并[1,5-a]嘧啶 CAS No. 439096-13-6](/img/structure/B2533097.png)

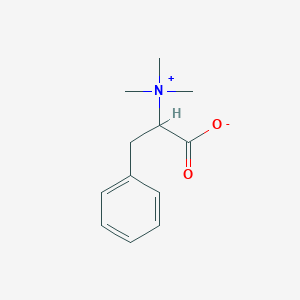

7-[氯(二氟)甲基]-2-(4-苯基哌嗪)-5-[4-(三氟甲基)苯基][1,2,4]三唑并[1,5-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triazolopyrimidine derivatives has been explored in various studies. For instance, the preparation of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines was achieved through bromine-mediated oxidative cyclization of aldehyde-derived hydrazones. These compounds, particularly the C-5 unsubstituted ones, are prone to ring isomerization under ambient conditions, but C-5-substituted analogues exhibit stability, allowing for their isolation in pure form. These halogenated pyrimidines serve as versatile intermediates for further chemical modifications, such as palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination .

Molecular Structure Analysis

The molecular structure of these triazolopyrimidine derivatives has been confirmed using single-crystal X-ray analysis. This technique has unambiguously determined the arrangement of atoms within the compounds, providing insight into their potential reactivity and interactions with other molecules. The presence of halogen atoms on the pyrimidine nucleus is a key feature that influences the molecular structure and subsequent chemical properties .

Chemical Reactions Analysis

The triazolopyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution and intramolecular cyclization. These reactions have been utilized to synthesize new tricyclic derivatives with potential biological activity. For example, starting from N-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine isomers and a chloroderivative, new compounds were prepared and tested for their affinity towards benzodiazepine and adenosine A1 and A2A receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure. The introduction of trifluoromethyl groups and other substituents affects their reactivity and stability. For instance, 7-trifluoromethylpyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their anti-inflammatory and antimicrobial properties, demonstrating the impact of molecular modifications on biological activity. The presence of strong intermolecular hydrogen bonds, as well as weaker π···π and C–X···π interactions, contributes to the stability and potential supramolecular assemblies of these compounds .

科学研究应用

副标题 对金黄色葡萄球菌的抗菌活性

含有1,2,4-三唑并[1,5-a]嘧啶结构的化合物已表现出显著的抗菌活性。值得注意的是,它们是几种关键细菌成分(如DNA拓扑异构酶和青霉素结合蛋白)的有效抑制剂。这些化合物对耐药形式的金黄色葡萄球菌(一种主要病原体)的有效性突出了它们作为新型抗菌剂的潜力。这项研究涵盖了该领域的最新进展,包括从2020年1月到2021年7月发表的研究,强调了由于耐抗生素菌株的持续出现,迫切需要新的抗金黄色葡萄球菌药剂(Li & Zhang, 2021)。

传感和检测应用

副标题 光学传感材料

嘧啶衍生物,特别是当与三唑等其他结构结合时,作为光学传感器具有重要的应用。它们形成配位键和氢键的能力使它们适合用作传感探针。它们还具有一系列生物和医学应用。这篇综述对基于嘧啶的光学传感器进行了全面概述,涵盖了2005年至2020年的文献,并强调了它们由于其独特的性质而作为精细传感材料的潜力(Jindal & Kaur, 2021)。

光电材料

副标题 在光电子学中的应用

将嘧啶和三唑结构纳入π-扩展共轭体系在创造新型光电材料方面显示出巨大的希望。喹唑啉和嘧啶等化合物在电致发光特性中使用时,已被证明对于制造有机发光二极管(OLED)的材料至关重要,包括白色OLED和高效的红色磷光OLED。这篇综述强调了这些化合物在各种电子器件、发光元件、光电转换元件和图像传感器开发中的重要性。它还强调了嘧啶推挽系统作为染料敏化太阳能电池的光敏剂的潜力(Lipunova et al., 2018)。

属性

IUPAC Name |

7-[chloro(difluoro)methyl]-2-(4-phenylpiperazin-1-yl)-5-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClF5N6/c24-22(25,26)19-14-18(15-6-8-16(9-7-15)23(27,28)29)30-20-31-21(32-35(19)20)34-12-10-33(11-13-34)17-4-2-1-3-5-17/h1-9,14H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOUNVPDQQWMOLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NN4C(=CC(=NC4=N3)C5=CC=C(C=C5)C(F)(F)F)C(F)(F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClF5N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-((2E)-3-phenylprop-2-enyl)-1-(3-hydroxypropyl)-3,4,9-trimethyl-5,7,9-trihydr o-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/no-structure.png)

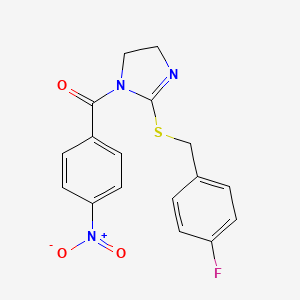

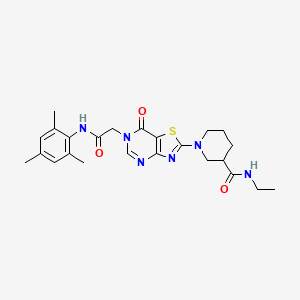

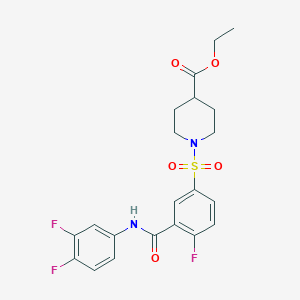

![N-(2-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2533025.png)